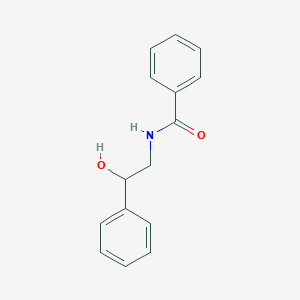
N-(2-hydroxy-2-phenylethyl)benzamide
Overview
Description
N-(2-hydroxy-2-phenylethyl)benzamide, also known as 2-PEA-Na, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Spectroscopic and Theoretical Studies
N-(2-hydroxy-2-phenylethyl)benzamide (SAL-3) has been extensively studied for its unique spectroscopic properties, particularly its fluorescence effects. Studies have demonstrated its interesting phenomenon of dual fluorescence in aqueous solutions with various hydrogen ion concentrations and in different solvent mixtures. These effects are associated with conformational changes and excited state intramolecular proton transfer (ESIPT) processes (Niemczynowicz et al., 2020). Further research also explores the effects of solvent polarity on its dual fluorescence emission, underlining the compound's potential in spectroscopic applications (Niemczynowicz et al., 2019).
Anticancer Applications
Research has explored the use of substituted 2-hydroxy-N-(arylalkyl)benzamides, including compounds similar to N-(2-hydroxy-2-phenylethyl)benzamide, for their antiproliferative and cytotoxic activities in various cancer cell lines. Some derivatives of this compound have shown promise in inducing apoptosis in cancer cells, such as in melanoma cell lines (Imramovský et al., 2013).
Antimicrobial and Antifungal Activity
Studies have also demonstrated the potential antimicrobial and antifungal activities of derivatives of N-(2-hydroxy-2-phenylethyl)benzamide. For example, research has shown that certain derivatives exhibit significant activity against phytopathogenic fungi and yeast strains, suggesting potential applications in controlling fungal infections (Ienascu et al., 2018).
Polymer Synthesis
N-(2-hydroxy-2-phenylethyl)benzamide derivatives have been utilized in the synthesis of functionalized polymers. Research in this area includes the development of novel synthesis methods for aromatic amide and carboxyl functionalized polymers, highlighting its utility in advanced material science (Summers & Quirk, 1998).
properties
Product Name |
N-(2-hydroxy-2-phenylethyl)benzamide |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)benzamide |
InChI |
InChI=1S/C15H15NO2/c17-14(12-7-3-1-4-8-12)11-16-15(18)13-9-5-2-6-10-13/h1-10,14,17H,11H2,(H,16,18) |
InChI Key |
JZUOCQXDQFRPAF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)O |
solubility |
36.2 [ug/mL] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B224091.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B224093.png)
![2-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolan-5-yliden]methyl}-2-furyl)benzoic acid](/img/structure/B224098.png)
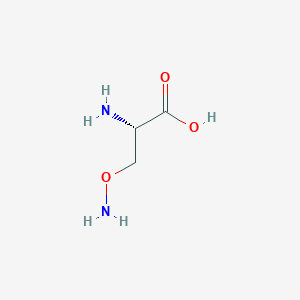
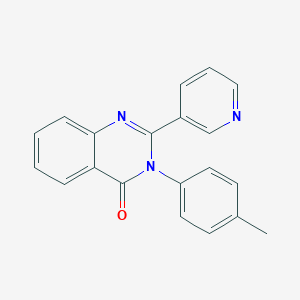
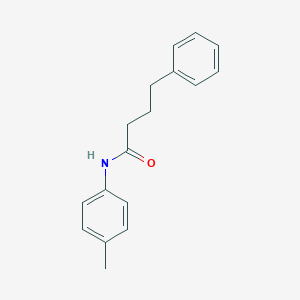
![2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide](/img/structure/B224113.png)
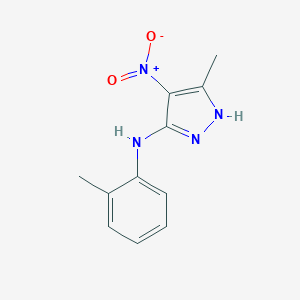
![3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B224117.png)
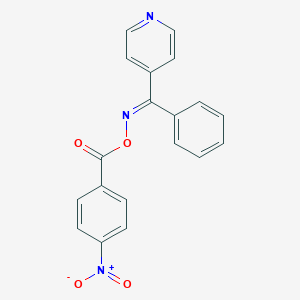
![2-benzamido-N-[4-[(2-benzamidobenzoyl)amino]butyl]benzamide](/img/structure/B224121.png)
![4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid](/img/structure/B224123.png)